molecular formula C16H10N2O2 B7819215 CID 5359405

CID 5359405

Cat. No. B7819215
M. Wt: 262.26 g/mol
InChI Key: CRDNMYFJWFXOCH-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 5359405 is a useful research compound. Its molecular formula is C16H10N2O2 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 5359405 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 5359405 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Reversible Control of Protein Function :

    • CID has been instrumental in studying various biological processes, offering reversible and precise control over protein function. It is particularly effective in dissecting signal transductions and has been extended to study membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
  • Inducible Gene Regulation and Editing :

    • Engineered PROTAC-CID systems have been developed for inducible gene regulation and gene editing in mammalian cells. These systems can fine-tune gene expression and facilitate transient genome manipulation, expanding the scope of chemically inducible gene regulation (Ma et al., 2023).
  • Insights into Cell Biology Problems :

    • CID techniques have provided insights into complex problems in cell biology, especially in understanding lipid second messengers and small GTPases. They help in explaining the signaling paradox and have seen improvements in specificity and the ability to manipulate multiple systems simultaneously (DeRose, Miyamoto, & Inoue, 2013).
  • Protein Localization and Cell Signaling :

    • CID, combined with photoactivatable proteins, has been used to study dynamic biological processes, such as cell signaling networks. The development of novel chemical inducers of protein dimerization enhances spatiotemporal control in living cells, enabling the study of protein-protein interactions and cell signaling (Aonbangkhen et al., 2018).
  • Water Use Efficiency and Productivity in Agriculture :

    • In agriculture, CID as carbon isotope discrimination has been used as a selection criterion for improving water use efficiency (WUE) and productivity in crops like barley. It demonstrates the potential of CID as a reliable method for selecting high WUE and productivity in breeding programs (Anyia et al., 2007).
  • Development of New CID Compounds for Biological Research :

    • New CID compounds have been synthesized for controlling the dimerization of FKBP12-containing fusion proteins, contributing to the study of intracellular signaling events mediated by protein-protein interactions or localization (Keenan et al., 1998).

properties

IUPAC Name

(3E)-3-(3-oxo-1H-indol-2-ylidene)-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,17H,(H,18,20)/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDNMYFJWFXOCH-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=O)C4=CC=CC=C4N3)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\3/C(=O)C4=CC=CC=C4N3)/C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.